molecular formula C19H17FN4O2 B2650594 8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941976-55-2

8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B2650594
CAS RN: 941976-55-2
M. Wt: 352.369
InChI Key: GANPMNRTZZHSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
BenchChem offers high-quality 8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiviral Activity

The compound has been involved in the synthesis of nucleoside and nucleotide analogues, showcasing potential in antiviral research. Specifically, derivatives of this chemical structure were synthesized and exhibited moderate activity against viruses like rhinovirus in tissue culture, highlighting its relevance in antiviral medication development (Kim et al., 1978).

5-HT2 Antagonist Activity

Derivatives of 8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione were synthesized and demonstrated potent 5-HT2 antagonist activity, which is significant in treating conditions like depression and anxiety. This research underscores the compound's potential as a base for creating medications that target serotonin receptors (Watanabe et al., 1992).

Phosphodiesterase Type 4 Inhibitors

Research identified this compound as a promising structure for the development of phosphodiesterase type 4 inhibitors. These inhibitors are crucial in the treatment of inflammatory diseases like asthma and COPD, making the compound significant for respiratory disease research (Raboisson et al., 2003).

Microwave-Assisted Synthesis in Fused Heterocycles

The compound has been used in microwave-assisted synthesis methods to create fused heterocycles. This application is crucial in the field of drug discovery, as it provides a more efficient way to synthesize complex organic compounds (Shaaban, 2008).

Antibacterial Agents

Derivatives of this compound have been synthesized and tested for antibacterial activity, indicating its potential use in the development of new antibiotics. The need for new antibiotics is critical in medicine due to the increasing resistance of bacteria to existing drugs (Solankee & Patel, 2004).

properties

IUPAC Name

8-(4-fluorophenyl)-2-[(2-methylphenyl)methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-13-4-2-3-5-14(13)12-24-18(26)17(25)23-11-10-22(19(23)21-24)16-8-6-15(20)7-9-16/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANPMNRTZZHSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

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